Naphthalene-2,7-disulfonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2,7-disulfonyl dichloride, also known as NSDDC or 2,7-dichloronaphthalene-1,5-disulfonate, is an organic compound with a molecular formula of C10H4Cl2O4S2. It is an important reagent in organic synthesis due to its ability to act as a strong electrophile in the presence of a nucleophile. It is also used as a catalyst in various reactions and as a reagent for the synthesis of other compounds.
Scientific Research Applications
Geothermal Reservoir Tracing
Polyaromatic sulfonates, including naphthalene derivatives, are applied as tracers in geothermal reservoirs to understand fluid movement and reservoir characteristics. A study by Rose, Benoit, and Kilbourn (2001) highlighted the suitability of naphthalene disulfonates for use in high-temperature geothermal reservoirs, demonstrating their thermal stability and the development of detection methods for these tracers in field studies across various locations worldwide (Rose, Benoit, & Kilbourn, 2001).
Proton Exchange Membranes
Wang et al. (2015) synthesized sulfonated polybenzothiazoles containing naphthalene derivatives to serve as proton exchange membranes. These membranes exhibited excellent thermal and oxidative stabilities, dimensional stability, and high proton conductivities, making them suitable for fuel cell applications (Wang et al., 2015).
Environmental Monitoring and Remediation
The detection of naphthalene sulfonates in highly saline brines is critical for environmental monitoring, especially in geothermal and industrial contexts. Nottebohm and Licha (2012) developed a high-performance liquid chromatography method with fluorescence detection for the determination of various naphthalene sulfonates, facilitating environmental monitoring efforts (Nottebohm & Licha, 2012).
Material Science and Engineering
Naphthalene disulfonate ions have been intercalated into Mg-Al layered double hydroxides by Kameda, Yamazaki, and Yoshioka (2009) for the selective uptake of aromatic compounds from aqueous solutions. This research demonstrates the potential of naphthalene derivatives in designing materials for selective absorption applications (Kameda, Yamazaki, & Yoshioka, 2009).
Analytical Chemistry and Solubility Studies
The solubility of sodium naphthalene disulfonate in various aqueous solutions has been studied by Zhao and Zhang (2010), providing valuable data for the chemical industry and research involving these compounds (Zhao & Zhang, 2010).
Mechanism of Action
Target of Action
Similar compounds like naphthalene-2,6-disulfonic acid have been shown to interact with proteins such as bacterioferritin comigratory protein and l-lactate dehydrogenase . These proteins play crucial roles in bacterial iron storage and energy metabolism, respectively .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other naphthalene sulfonates, which typically bind to proteins and alter their function .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Naphthalene-2,7-disulfonyl dichloride is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, it is recommended to be stored in a dry environment at 2-8°C .
Biochemical Analysis
Biochemical Properties
Naphthalene-2,7-disulfonyl dichloride plays a role in biochemical reactions. It catalyzes the deacetylation of acetic anhydride with chloroacetic acid to form phenol . It also catalyzes the acetylation of alcohols with acetic anhydride to form esters .
Molecular Mechanism
The molecular mechanism of this compound involves catalyzing the deacetylation of acetic anhydride with chloroacetic acid to form phenol . This suggests that it may interact with biomolecules involved in these reactions, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
Given its role in catalyzing the formation of phenol from acetic anhydride and chloroacetic acid , it may interact with enzymes or cofactors involved in these pathways.
Properties
IUPAC Name |
naphthalene-2,7-disulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-2-4-10(18(12,15)16)6-8(7)5-9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKUZZHKEDNPDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)Cl)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383558 |
Source
|
Record name | Naphthalene-2,7-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19551-16-7 |
Source
|
Record name | Naphthalene-2,7-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.